5-(2-Methoxyphenyl)-2-methyl-3-phenyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
4-[5-(2-METHOXYPHENYL)-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[5-(2-METHOXYPHENYL)-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Electrophilic Cyclization: The synthesis begins with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine.
Suzuki Cross-Coupling: The 7-iodo intermediate is then subjected to Suzuki cross-coupling reactions with various boronic acids to introduce different substituents at the 7-position.
Alkylation Reactions: Finally, alkylation reactions are performed to introduce the desired functional groups at other positions on the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
4-[5-(2-METHOXYPHENYL)-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine core are replaced with other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
4-[5-(2-METHOXYPHENYL)-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines, including K562, MV4-11, and MCF-7. It induces apoptosis by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA).
Fluorescence Sensing: Some derivatives of this compound have been investigated for their fluorescence properties, making them useful as pH indicators for both fluorescence intensity-based and ratiometric pH sensing.
Mechanism of Action
The mechanism of action of 4-[5-(2-METHOXYPHENYL)-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by:
PARP-1 Cleavage: The compound induces the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cell survival.
Caspase Activation: It activates caspase enzymes, particularly caspase 9, which initiates the apoptotic cascade leading to programmed cell death.
LC3 Fragmentation: The compound induces the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy and cell death.
Comparison with Similar Compounds
4-[5-(2-METHOXYPHENYL)-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can be compared with other similar compounds, such as:
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound also exhibits antiproliferative activity and induces apoptosis in cancer cells.
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Known for its fluorescence properties, this compound is used as a pH indicator.
PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): This compound has similar structural features and is used in various biological studies.
Properties
Molecular Formula |
C25H20N4O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H20N4O/c1-17-24(19-8-4-3-5-9-19)25-27-21(20-10-6-7-11-23(20)30-2)16-22(29(25)28-17)18-12-14-26-15-13-18/h3-16H,1-2H3 |
InChI Key |
JMQAOXZQIKZJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC)C5=CC=NC=C5 |
Origin of Product |
United States |
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